REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH2:8][CH3:9])=[N:6][CH:5]=[C:4]([CH2:10][CH3:11])[N:3]=1.C1(C)C=CC=CC=1.[CH2:19]([CH:21]([NH2:24])[CH2:22][CH3:23])[CH3:20].CC(C)([O-])C.[Na+]>C([O-])(O)=O.[Na+].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[CH2:8]([C:7]1[C:2]([NH:24][CH:21]([CH2:22][CH3:23])[CH2:19][CH3:20])=[N:3][C:4]([CH2:10][CH3:11])=[CH:5][N:6]=1)[CH3:9] |f:3.4,5.6|
|
Name
|
|
Quantity
|
9.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1CC)CC
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)N
|
Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
0.966 g
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Name
|
(dibenzylidineacetone)dipalladium (0)
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL dry round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stir bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
After cooling to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 14.1 g of a dark crude oil
|
Type
|
CUSTOM
|
Details
|
The crude was purified by Biotage MPLC in two batches (120 g columns, 10% ethyl acetate in heptane.) Like fractions
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=NC(=CN1)CC)NC(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |